molecular formula C13H8I2N2O2S B15130870 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole

1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole

Katalognummer: B15130870
Molekulargewicht: 510.09 g/mol
InChI-Schlüssel: JPAIXKCJNSHZGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of two iodine atoms and a phenylsulfonyl group attached to the pyrrolopyridine core

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled environments to ensure consistency and safety.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used, leading to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the molecular mechanisms and identify the exact targets.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and phenylsulfonyl groups, resulting in different chemical properties and reactivity.

    2,6-Diiodo-1-(phenylsulfonyl)-pyridine: Similar structure but with a different core, leading to variations in biological activity and applications.

    Phenylsulfonyl-pyridine derivatives: These compounds share the phenylsulfonyl group but differ in the core structure, affecting their overall properties and uses. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H8I2N2O2S

Molekulargewicht

510.09 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2,6-diiodopyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8I2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI-Schlüssel

JPAIXKCJNSHZGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.